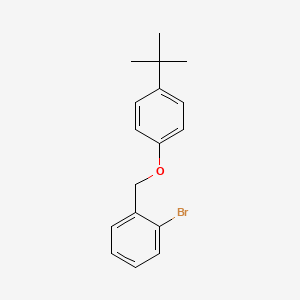2-Bromobenzyl-(4-tert-butylphenyl)ether
CAS No.:
Cat. No.: VC13400787
Molecular Formula: C17H19BrO
Molecular Weight: 319.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C17H19BrO |
|---|---|
| Molecular Weight | 319.2 g/mol |
| IUPAC Name | 1-bromo-2-[(4-tert-butylphenoxy)methyl]benzene |
| Standard InChI | InChI=1S/C17H19BrO/c1-17(2,3)14-8-10-15(11-9-14)19-12-13-6-4-5-7-16(13)18/h4-11H,12H2,1-3H3 |
| Standard InChI Key | ACRWUJZSPMRDSV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2Br |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)OCC2=CC=CC=C2Br |
Introduction
Chemical Identity and Structural Characteristics
2-Bromobenzyl-(4-tert-butylphenyl)ether (IUPAC name: 1-bromo-2-[(4-tert-butylphenoxy)methyl]benzene) has the molecular formula C₁₇H₁₉BrO and a molecular weight of 319.24 g/mol. The tert-butyl group at the para position of the phenyl ring introduces significant steric hindrance, which influences the compound’s reactivity and physical properties . The bromine atom at the ortho position of the benzyl group enhances electrophilicity, enabling participation in nucleophilic substitution reactions.
Structural Analysis
-
X-ray Crystallography: While no direct crystallographic data exists for this compound, studies on similar tert-butyl-substituted ethers reveal that bulky substituents like tert-butyl disrupt planar packing, leading to amorphous or low-melting-point solids .
-
Spectroscopic Data: Infrared (IR) spectroscopy of analogous compounds shows characteristic C–O–C stretching vibrations at 1,240–1,260 cm⁻¹ and C–Br stretches near 560–600 cm⁻¹ .
Synthesis and Optimization
The synthesis of 2-bromobenzyl-(4-tert-butylphenyl)ether typically follows a Williamson ether synthesis approach, leveraging nucleophilic substitution between a benzyl halide and a phenolic alkoxide.
Reaction Pathway
-
Alkoxide Formation: 4-tert-butylphenol is deprotonated using a sterically hindered base such as potassium tert-butoxide (t-BuOK) in an aprotic solvent like dimethylformamide (DMF) .
-
Nucleophilic Attack: The resulting phenoxide ion reacts with 2-bromobenzyl bromide, displacing bromide to form the ether linkage.
-
Purification: Crude product is recrystallized from petroleum ether or hexane to achieve >95% purity .
Key Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF or acetone | Enhances solubility of intermediates |
| Temperature | 80–100°C (reflux) | Accelerates reaction kinetics |
| Base | K₂CO₃ or t-BuOK | Minimizes side reactions |
| Molar Ratio (Phenol:Halide) | 1:1.1 | Ensures complete halide consumption |
This method achieves yields of 70–85%, with unreacted starting materials removed via column chromatography .
Physicochemical Properties
Physical Properties
The tert-butyl group reduces crystallinity, resulting in a waxy solid at room temperature .
Chemical Reactivity
-
Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with nucleophiles (e.g., amines, azides) in polar aprotic solvents.
-
Oxidative Cleavage: The ether bond is stable to mild oxidants but cleaves under strong acidic conditions (e.g., HBr/acetic acid).
-
Thermal Stability: Decomposes above 250°C, releasing brominated byproducts .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound’s electrophilic bromine atom facilitates coupling reactions in drug synthesis. For example, it serves as a precursor to kinase inhibitors by undergoing Suzuki-Miyaura cross-coupling with boronic acids .
Materials Science
-
Liquid Crystals: The tert-butyl group enhances thermal stability in mesogenic materials, making it useful in display technologies .
-
Polymer Additives: Acts as a flame retardant due to bromine’s radical-scavenging properties .
Catalysis
Pd-complexed derivatives catalyze C–C bond-forming reactions, such as Heck couplings, with turnover numbers (TON) exceeding 10⁴ .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume